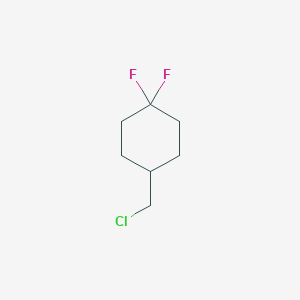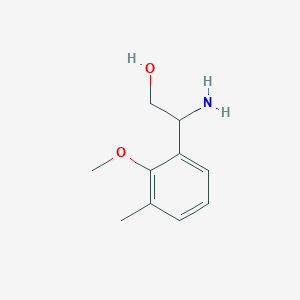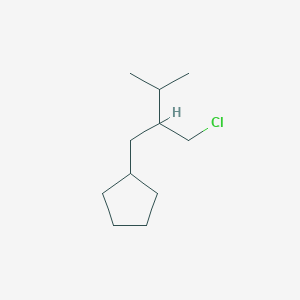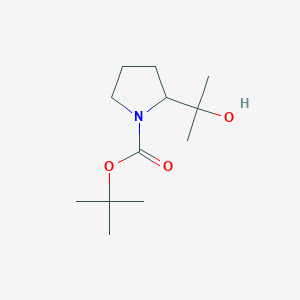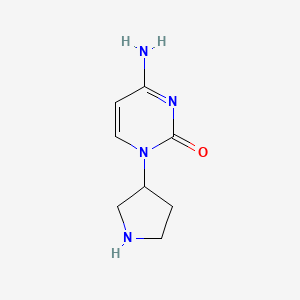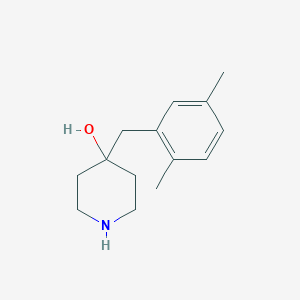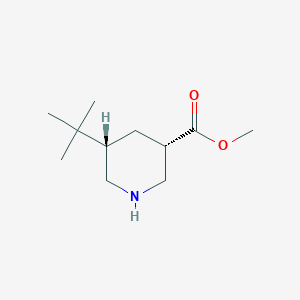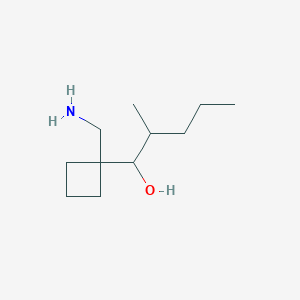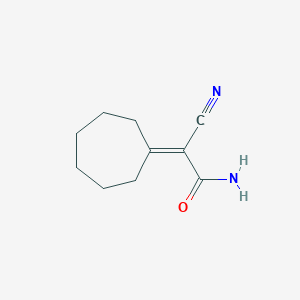
2-Cyano-2-cycloheptylideneacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-cycloheptylideneacetamide is an organic compound with the molecular formula C10H15NO It is a derivative of cyanoacetamide and features a cycloheptylidene group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-cycloheptylideneacetamide typically involves the cyanoacetylation of amines. One common method is the reaction of cycloheptanone with cyanoacetamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-cycloheptylideneacetamide can undergo various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve reagents such as aldehydes or ketones and catalysts like piperidine or acetic acid.
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Condensation Reactions: Formation of heterocyclic compounds such as pyrazoles or pyridines.
Substitution Reactions: Formation of substituted cyanoacetamides.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-Cyano-2-cycloheptylideneacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyano-2-cycloheptylideneacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-2-cyclopentylideneacetamide: Similar structure but with a cyclopentylidene group instead of a cycloheptylidene group.
2-Cyano-N-(2-chlorobenzylidene)acetohydrazide: Contains a benzylidene group and is used in similar applications.
2-Cyano-N-(4-dimethylaminobenzylidene)acetohydrazide: Another benzylidene derivative with potential biological activities
Uniqueness
2-Cyano-2-cycloheptylideneacetamide is unique due to its cycloheptylidene group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-cyano-2-cycloheptylideneacetamide |
InChI |
InChI=1S/C10H14N2O/c11-7-9(10(12)13)8-5-3-1-2-4-6-8/h1-6H2,(H2,12,13) |
InChI Key |
ZHBKHLRTRHDKSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=C(C#N)C(=O)N)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13550630.png)
![(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol](/img/structure/B13550633.png)
![(2E)-2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13550647.png)

![N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13550655.png)

